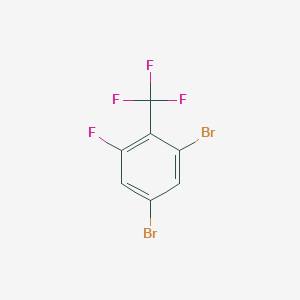

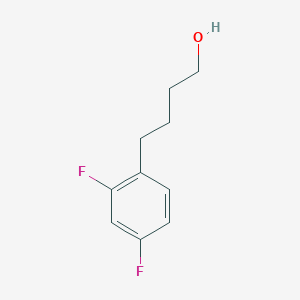

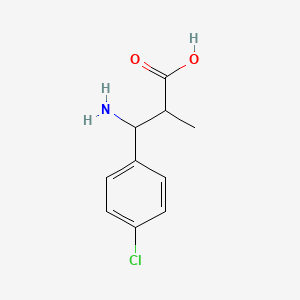

![molecular formula C22H23ClO11 B12273982 2-[5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12273982.png)

2-[5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Malvidin-3-O-arabinoside chloride is a naturally occurring anthocyanin compound found in various plants, particularly in the purplish-red parts of fruits and vegetables such as red grapes, blueberries, and purple sweet potatoes . This compound belongs to the class of anthocyanins, which are known for their vibrant colors and potential health benefits. Malvidin-3-O-arabinoside chloride is recognized for its strong purple-red pigment and its biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Malvidin-3-O-arabinoside chloride is primarily achieved through extraction and purification from plants. General methods include leaching, solvent extraction, and chromatographic separation . These methods involve the following steps:

Leaching: The plant material is soaked in a suitable solvent to dissolve the desired compounds.

Solvent Extraction: The leachate is subjected to solvent extraction to separate the anthocyanins from other plant constituents.

Chromatographic Separation: The extracted anthocyanins are further purified using chromatographic techniques to isolate Malvidin-3-O-arabinoside chloride.

Industrial Production Methods

Industrial production of Malvidin-3-O-arabinoside chloride follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and large-scale chromatographic systems to ensure efficient extraction and purification. The final product is typically obtained as a powder and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Malvidin-3-O-arabinoside chloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, leading to the formation of oxidized products.

Reduction: This reaction involves the gain of electrons, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Malvidin-3-O-arabinoside chloride can lead to the formation of quinones, while reduction can yield dihydro derivatives. Substitution reactions can produce various substituted anthocyanins with different functional groups .

Scientific Research Applications

Malvidin-3-O-arabinoside chloride has a wide range of scientific research applications, including:

Chemistry: It is used as a natural dye and a model compound for studying anthocyanin chemistry.

Biology: It is studied for its antioxidant properties and its ability to modulate cellular processes.

Medicine: It has potential therapeutic applications due to its anti-inflammatory and anti-cancer activities.

Industry: It is used as a natural food colorant and in the development of health supplements.

Mechanism of Action

Malvidin-3-O-arabinoside chloride exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges reactive oxygen species (ROS) and reduces oxidative stress in cells.

Autophagy Stimulation: It stimulates AMP-activated protein kinase (AMPK)-mediated autophagy, which helps in cellular detoxification and repair.

Anti-inflammatory Activity: It inhibits the mitogen-activated protein kinase (MAPK) signaling pathways, reducing inflammation and endoplasmic reticulum stress.

Comparison with Similar Compounds

Malvidin-3-O-arabinoside chloride is unique among anthocyanins due to its specific structure and biological activities. Similar compounds include:

Malvidin-3-O-glucoside: Another anthocyanin with similar antioxidant properties but different glycosylation.

Cyanidin-3-O-arabinoside: An anthocyanin with a different aglycone structure but similar glycosylation.

Delphinidin-3-O-arabinoside: An anthocyanin with a different hydroxylation pattern but similar glycosylation.

These compounds share some biological activities but differ in their chemical structures and specific effects, highlighting the uniqueness of Malvidin-3-O-arabinoside chloride.

Properties

Molecular Formula |

C22H23ClO11 |

|---|---|

Molecular Weight |

498.9 g/mol |

IUPAC Name |

2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride |

InChI |

InChI=1S/C22H22O11.ClH/c1-29-15-3-9(4-16(30-2)19(15)27)21-17(33-22-20(28)18(26)13(25)8-31-22)7-11-12(24)5-10(23)6-14(11)32-21;/h3-7,13,18,20,22,25-26,28H,8H2,1-2H3,(H2-,23,24,27);1H |

InChI Key |

FXWDXPVECLXGRZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

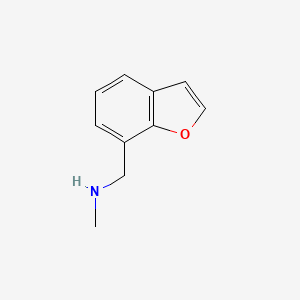

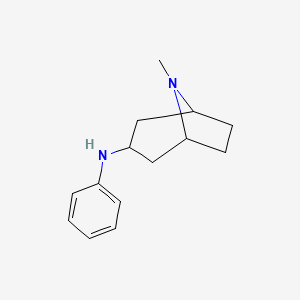

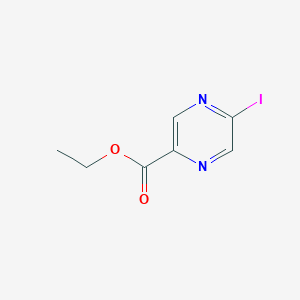

![n-[(3,4-Difluorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12273941.png)

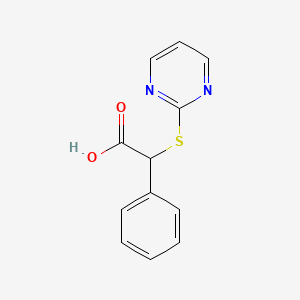

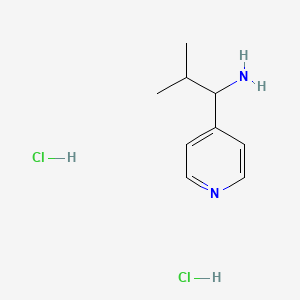

![2,2,2-trifluoro-N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B12273942.png)

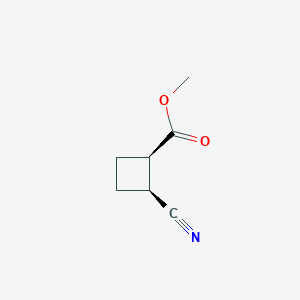

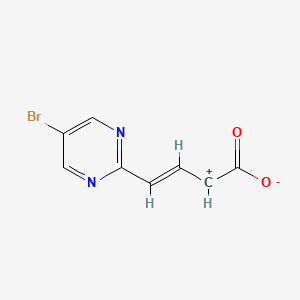

![2-[(1-{Pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine](/img/structure/B12273947.png)

![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B12273955.png)